8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane is a structurally complex compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core fused to a quinoline moiety substituted with a 4-ethylbenzenesulfonyl group. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by analogous protocols for related spirocyclic quinoline derivatives . Its molecular weight (estimated at ~452.57 g/mol, based on structurally similar compounds) and lipophilicity (logP ~2.8–3.0, inferred from analogs) suggest moderate solubility and membrane permeability .
Properties
IUPAC Name |
8-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-18-7-9-19(10-8-18)31(27,28)22-17-25-21-6-4-3-5-20(21)23(22)26-13-11-24(12-14-26)29-15-16-30-24/h3-10,17H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAWDPIJZPULLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane involves multiple steps. One common synthetic route includes the reaction of 4-ethylbenzenesulfonyl chloride with a quinoline derivative under basic conditions to form the sulfonylated quinoline intermediate. This intermediate is then reacted with a spirocyclic amine in the presence of a suitable catalyst to form the final product .
Chemical Reactions Analysis
8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution
Biological Activity
8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with potential biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds characterized by their unique structural features. The core structure includes a spirodecane framework with dioxane and azaspiro components, which may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₂O₂S
- Molecular Weight: 334.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The presence of the quinoline moiety suggests potential activity against certain types of cancer cells, while the sulfonyl group may enhance solubility and bioavailability.
Pharmacological Studies
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines, particularly through apoptosis induction and cell cycle arrest mechanisms .
- Receptor Binding Affinity : Preliminary studies have shown that derivatives of this compound demonstrate high affinity for sigma receptors, which are implicated in various neurological disorders . For instance, a related compound showed a Ki value of 5.4 nM for sigma-1 receptors, indicating strong binding capabilities.
- Neuroprotective Effects : Some studies suggest that this class of compounds may provide neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects on breast cancer cells | Significant reduction in cell viability at concentrations above 10 µM; apoptosis confirmed via flow cytometry. |
| Study 2 | Assess sigma receptor binding | High affinity (Ki = 5.4 nM) for sigma-1 receptors; selectivity confirmed through competitive binding assays. |
| Study 3 | Investigate neuroprotective properties | Reduction in oxidative stress markers in neuronal cultures treated with the compound; potential for treatment in neurodegenerative diseases noted. |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of 1,4-dioxa-8-azaspiro[4.5]decane derivatives with variable substituents on the quinoline or aryl rings. Key analogs include:
Key Observations :
- Sulfonyl Group Modifications : Replacing the 4-ethylbenzenesulfonyl group with smaller (e.g., methyl) or electronegative (e.g., fluoro) substituents alters steric and electronic profiles, impacting target affinity .
- Quinoline Positional Isomerism: Analog 10a demonstrates that shifting the substituent from quinoline-4-yl to -2-yl abolishes sulfonyl interactions, likely reducing inhibitory potency against sulfonamide-sensitive targets .
Physicochemical Properties
- Lipophilicity: The target compound’s logP (~2.9) is comparable to L286-0540 (logP 2.87), suggesting similar membrane permeability but lower solubility than polar derivatives like 11b (quinoline-3-carboxylic acid, logP ~1.5) .
- Molecular Weight : At ~452.57 g/mol, the compound is heavier than simpler spiro derivatives (e.g., 257.11 g/mol for 3e) but within the range of drug-like molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
